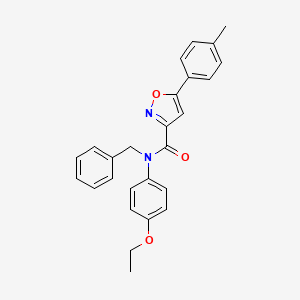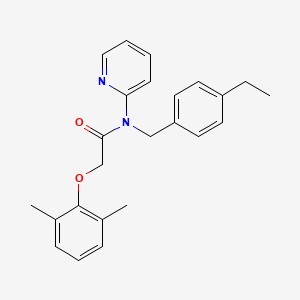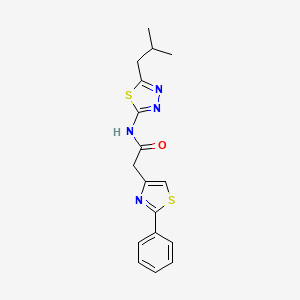
N-benzyl-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, a methylphenyl group, and an oxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of Substituents: The benzyl, ethoxyphenyl, and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.
Final Coupling Reaction: The final step involves coupling the oxazole ring with the substituted phenyl groups to form the desired compound. This step may require the use of coupling agents and specific reaction conditions to ensure the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to achieve high efficiency and scalability. The use of flow microreactors, for example, can enhance the reaction rates and improve the overall yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-benzyl-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.
Comparación Con Compuestos Similares
N-benzyl-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may influence its chemical properties and reactivity.
N-benzyl-N-(4-ethoxyphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: The presence of a chloro group instead of a methyl group can affect the compound’s biological activity and interactions.
N-benzyl-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-thiazole-3-carboxamide: The replacement of the oxazole ring with a thiazole ring can lead to differences in the compound’s chemical behavior and applications.
Propiedades
Fórmula molecular |
C26H24N2O3 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-benzyl-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H24N2O3/c1-3-30-23-15-13-22(14-16-23)28(18-20-7-5-4-6-8-20)26(29)24-17-25(31-27-24)21-11-9-19(2)10-12-21/h4-17H,3,18H2,1-2H3 |
Clave InChI |
JNDZAKSCUWCPGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-dimethyl-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-N-phenylpyridine-3-carboxamide](/img/structure/B14987599.png)


![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B14987610.png)




methanone](/img/structure/B14987651.png)
![1'-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-piperidin]-6-one](/img/structure/B14987657.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14987663.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B14987664.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B14987665.png)

